12-Hydroxydodecanoic Acid

Beschreibung

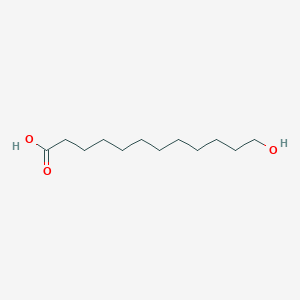

Structure

3D Structure

Eigenschaften

IUPAC Name |

12-hydroxydodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHCZVWCTKTBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27925-01-5 | |

| Record name | Dodecanoic acid, 12-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27925-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90198521 | |

| Record name | 12-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 12-Hydroxydodecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

505-95-3 | |

| Record name | 12-Hydroxydodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hydroxydodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Hydroxydodecanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 505-95-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 12-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-hydroxydodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-HYDROXYDODECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUH3LR2K9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12-Hydroxydodecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

85.00 to 88.00 °C. @ 760.00 mm Hg | |

| Record name | 12-Hydroxydodecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 12-Hydroxydodecanoic Acid: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxydodecanoic acid (12-HDA), also known as 12-hydroxylauric acid, is a saturated omega-hydroxy fatty acid. As a C12 fatty acid, it plays a role as a human metabolite and is involved in various biological processes, including the omega-oxidation of fatty acids.[1][2] Its bifunctional nature, possessing both a terminal carboxylic acid and a hydroxyl group, makes it a valuable monomer for the synthesis of polyesters and other polymers with applications in biodegradable materials and drug delivery systems.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary metabolic pathway.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various scientific and industrial settings.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄O₃ | [5] |

| Molecular Weight | 216.32 g/mol | [5][6] |

| Appearance | White to off-white powder/solid | [2][5] |

| Melting Point | 85-88 °C | [5][6] |

| Boiling Point | 359.00 to 360.00 °C (estimated) | [7] |

| Density | 0.988 ± 0.06 g/cm³ (20 °C, 760 Torr) | [2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | 278 mg/L at 25 °C (estimated) | [7] |

| Ethanol | ~15 mg/mL | [8] |

| DMSO | ~30 mg/mL (sonication recommended) | [9] |

| Dimethylformamide (DMF) | ~3 mg/mL | [8] |

| Methanol | Slightly soluble | [2] |

Table 3: Chemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| pKa | 4.78 ± 0.10 (Predicted) | [2] |

| LogP (o/w) | 2.866 (estimated) | [7] |

| ¹H NMR Spectra | See Experimental Protocols section for details. | [10] |

| ¹³C NMR Spectra | See Experimental Protocols section for details. | [11] |

| Mass Spectrometry | Electron Ionization (EI) mass spectrum available. | [12][13] |

| IR Spectra | Data available. |

Experimental Protocols

This section outlines the methodologies for determining the key physical and chemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 2-5 °C/min).

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow.

-

Determination of Solubility

The solubility of this compound in various solvents can be determined by the shake-flask method.

-

Apparatus: Analytical balance, vials with screw caps, shaker or rotator, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC, GC-MS).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method. The solubility is expressed in units such as mg/mL or g/L.

-

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

-

Potentiometric Titration Protocol:

-

A known weight of this compound is dissolved in a suitable solvent mixture (e.g., water-cosolvent system if solubility in pure water is low).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure of this compound.

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

The final volume of the solution should be around 0.5-0.7 mL.

-

The sample is mixed thoroughly to ensure homogeneity.

-

-

Data Acquisition:

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Standard pulse programs are used for both ¹H and ¹³C acquisitions.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Signaling Pathways and Experimental Workflows

Omega-Oxidation of Dodecanoic Acid

This compound is a key intermediate in the omega-oxidation pathway of dodecanoic acid (lauric acid). This metabolic route serves as an alternative to beta-oxidation, particularly for medium-chain fatty acids.[15][16][17][18] The initial and rate-limiting step is the hydroxylation of the terminal methyl group, catalyzed by cytochrome P450 enzymes.[1][19][20][21][22]

Figure 1. Omega-Oxidation Pathway of Dodecanoic Acid.

Lipase-Catalyzed Polycondensation of this compound

This compound can undergo polycondensation to form polyesters. This reaction can be efficiently catalyzed by lipases, offering a green chemistry approach to polymer synthesis.[3][4][23][24]

Figure 2. Experimental Workflow for Lipase-Catalyzed Polymerization.

Conclusion

This compound is a versatile molecule with well-defined physical and chemical properties that make it of significant interest to researchers in chemistry, biology, and materials science. Its role as a metabolic intermediate and a monomer for bioplastics highlights its importance in both biological systems and sustainable technologies. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for professionals working with this compound, facilitating further research and development in areas such as drug delivery, biodegradable polymers, and metabolic studies.

References

- 1. medsciencegroup.com [medsciencegroup.com]

- 2. This compound | 505-95-3 [chemicalbook.com]

- 3. Lipase-catalyzed synthesis and properties of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] directed towards novel green and sustainable elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipase-catalyzed synthesis and properties of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] directed towards novel green and sustainable elastomers. | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C12H24O3 | CID 79034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97 505-95-3 [sigmaaldrich.com]

- 7. This compound, 505-95-3 [thegoodscentscompany.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000638) [hmdb.ca]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000638) [hmdb.ca]

- 12. This compound [webbook.nist.gov]

- 13. mzCloud – 12 Hydroxydodecanoic acid [mzcloud.org]

- 14. researchgate.net [researchgate.net]

- 15. Omega oxidation - Wikipedia [en.wikipedia.org]

- 16. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. microbenotes.com [microbenotes.com]

- 18. youtube.com [youtube.com]

- 19. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 21. Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Unveiling 12-Hydroxydodecanoic Acid: A Technical Guide to Its Natural Origins and Discovery

For Immediate Release

A comprehensive technical guide detailing the natural sources, discovery, and experimental protocols for 12-Hydroxydodecanoic Acid (12-HDA) is now available for researchers, scientists, and professionals in drug development. This valuable fatty acid has been identified in a diverse range of natural sources, from the secretions of honeybees to the cellular structures of plants and protozoa, highlighting its potential significance in various biological systems.

Natural Occurrence of this compound

This compound, a C12 hydroxy fatty acid, has been reported in several distinct natural environments:

-

Royal Jelly: A key component of the nutrition for queen honeybees, royal jelly contains a complex mixture of fatty acids. While 10-hydroxy-2-decenoic acid (10-HDA) is the most prominent, studies have also identified C12 hydroxy fatty acids. One gas chromatography-mass spectrometry (GC-MS) analysis of fresh royal jelly reported the presence of 11-hydroxydodecanoic acid at a concentration of 2.37%[1]. Another study using liquid chromatography-high resolution mass spectrometry (LC-HRMS) indicated the presence of hydroxydodecanoic acid with a total peak area corresponding to a 10% content relative to palmitic acid[2]. The presence of these related molecules suggests that this compound is also a constituent of royal jelly.

-

Trypanosoma brucei: This parasitic protozoan, the causative agent of African trypanosomiasis, has been reported to contain this compound[5]. The lipid composition of Trypanosoma brucei is complex and essential for its survival and pathogenesis.

The following table summarizes the reported natural sources of this compound and related compounds:

| Natural Source | Compound | Method of Analysis | Reported Concentration/Presence | Reference |

| Royal Jelly | 11-Hydroxydodecanoic Acid | GC-MS | 2.37% of total fatty acids | [1] |

| Royal Jelly | Hydroxydodecanoic Acid | LC-HRMS | 10% relative to Palmitic Acid | [2] |

| Pinus radiata Bark | Suberin (containing ω-hydroxyalkanoic acids) | General Chemical Analysis | Presence reported | [3][4] |

| Trypanosoma brucei | This compound | Not Specified | Presence reported | [5] |

The Discovery of this compound and Related Compounds

The discovery of this compound is intertwined with the broader history of fatty acid research and the study of plant wound healing.

The concept of "essential fatty acids" was first proposed by George and Mildred Burr in 1929, revolutionizing the understanding of the nutritional importance of fats beyond being a simple energy source[6][7][8]. This foundational work paved the way for the investigation of a wide array of fatty acids and their biological roles.

A significant milestone in the discovery of related C12 fatty acids came in 1939 with the isolation of "traumatic acid" from wounded bean plants by James English, Jr., James Bonner, and A. J. Haagen-Smit. Traumatic acid, a dicarboxylic acid, was identified as a "wound hormone" that stimulates cell division and callus formation at the site of injury in plants. It is biosynthetically derived from the oxidation of 12-oxo-trans-10-dodecenoic acid, another plant wound hormone. This early research into plant signaling and defense mechanisms highlighted the importance of C12 fatty acid derivatives in biological processes.

While the precise first isolation and characterization of this compound itself is not as prominently documented as that of traumatic acid, its identification in various natural sources has been made possible through the advancement of analytical techniques such as gas chromatography and mass spectrometry.

Experimental Protocols

Isolation and Analysis of Hydroxy Fatty Acids from Royal Jelly (Adapted from GC-MS and LC-HRMS methods)

This protocol provides a general framework for the extraction and analysis of hydroxy fatty acids from royal jelly, which can be optimized for the specific quantification of this compound.

1. Sample Preparation and Lipid Extraction:

-

A known weight of fresh or lyophilized royal jelly is homogenized.

-

Lipids are extracted using a solvent system such as chloroform:methanol (2:1, v/v).

-

The mixture is vortexed and centrifuged to separate the lipid-containing organic phase.

-

The organic phase is collected, and the solvent is evaporated under a stream of nitrogen.

2. Derivatization for GC-MS Analysis:

-

The dried lipid extract is derivatized to increase the volatility of the hydroxy fatty acids. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

-

The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for a set period.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The derivatized sample is injected into a GC-MS system.

-

A capillary column suitable for fatty acid methyl ester (FAME) or silyl derivative analysis is used (e.g., DB-5ms or equivalent).

-

The oven temperature is programmed to ramp up to allow for the separation of different fatty acid derivatives.

-

Mass spectra are acquired in full scan mode, and identification of this compound is achieved by comparing the retention time and mass spectrum with that of a pure standard. Quantification can be performed using an internal standard.

4. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Analysis (for underivatized fatty acids):

-

The lipid extract is redissolved in a suitable solvent (e.g., acetonitrile/isopropanol).

-

Separation is performed on a reverse-phase column (e.g., C18).

-

The mobile phase typically consists of a gradient of acetonitrile and water with a small amount of formic acid.

-

High-resolution mass spectrometry allows for the accurate mass measurement of the deprotonated molecule [M-H]⁻ of this compound, enabling its identification and quantification.

Isolation of Suberin-Derived Fatty Acids from Pinus radiata Bark

This protocol outlines a general procedure for the extraction of suberin components from pine bark.

1. Bark Preparation and Extractive Removal:

-

Pinus radiata bark is dried and ground to a fine powder.

-

Lipophilic extractives are removed by Soxhlet extraction with a non-polar solvent like hexane or diethyl ether.

-

Polar extractives are subsequently removed with a polar solvent such as ethanol or hot water.

2. Suberin Depolymerization:

-

The extractive-free bark is subjected to alkaline hydrolysis (e.g., with NaOH or KOH in methanol) to break the ester bonds of the suberin polymer.

-

The mixture is refluxed for several hours.

3. Isolation of Hydroxy Fatty Acids:

-

After hydrolysis, the mixture is acidified to protonate the fatty acids.

-

The fatty acids are then extracted into an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extract is washed, dried, and the solvent evaporated to yield a crude mixture of suberin monomers.

4. Purification and Analysis:

-

The crude extract can be further purified using techniques such as column chromatography on silica gel.

-

The purified fractions are then analyzed by GC-MS (after derivatization) or LC-MS to identify and quantify this compound.

Extraction of Lipids from Trypanosoma brucei

This protocol is a standard method for the total lipid extraction from Trypanosoma brucei cells.

1. Cell Harvesting and Washing:

-

Trypanosoma brucei cells are harvested from culture by centrifugation.

-

The cell pellet is washed with a suitable buffer (e.g., phosphate-buffered saline) to remove culture medium components.

2. Lipid Extraction (Bligh-Dyer Method):

-

The cell pellet is resuspended in a monophasic mixture of chloroform:methanol:water.

-

The mixture is vortexed and then additional chloroform and water are added to induce phase separation.

-

The mixture is centrifuged to separate the lower organic phase (containing lipids) from the upper aqueous phase.

3. Lipid Recovery and Analysis:

-

The lower organic phase is carefully collected.

-

The solvent is evaporated under nitrogen.

-

The lipid extract can then be analyzed for its fatty acid composition, including this compound, using GC-MS or LC-MS as described for royal jelly.

This technical guide provides a foundational understanding of the natural sources and discovery of this compound. The provided experimental protocols offer a starting point for researchers to isolate, identify, and quantify this intriguing fatty acid, paving the way for further investigation into its biological functions and potential applications.

References

- 1. Fatty Acid Composition of Royal Jelly [spkx.net.cn]

- 2. Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry [mdpi.com]

- 3. ugent-dict-farmbook-prd.s3.ugent.be [ugent-dict-farmbook-prd.s3.ugent.be]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H24O3 | CID 79034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]

- 7. Discovering essential fatty acids [asbmb.org]

- 8. Discovery of essential fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 12-Hydroxydodecanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 12-Hydroxydodecanoic Acid (12-HDA) in various organic solvents. 12-HDA, a hydroxylated fatty acid, is of significant interest in various fields, including polymer chemistry, cosmetics, and pharmaceutical sciences, due to its unique bifunctional nature. Understanding its solubility is critical for its application in synthesis, formulation, and purification processes.

Quantitative Solubility of this compound

The solubility of this compound is influenced by the polarity of the solvent, its hydrogen bonding capabilities, and the temperature. The long hydrocarbon chain imparts significant non-polar character, while the carboxylic acid and hydroxyl groups provide sites for polar interactions and hydrogen bonding.

Below is a summary of available quantitative solubility data for this compound in selected organic solvents. It is important to note that temperature significantly affects solubility, and the values provided are generally at ambient temperature unless otherwise specified.

| Organic Solvent | Solvent Class | Solubility (mg/mL) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 10 | Not Specified |

| Ethanol | Alcohol | 15 | Not Specified |

| Dimethylformamide (DMF) | Amide | 3 | Not Specified |

| Water | Protic | 0.278 | 25 |

Data sourced from publicly available product information sheets.[1][2]

Qualitative assessments indicate that this compound is also soluble in other polar organic solvents such as other alcohols, and sparingly soluble in non-polar solvents like hexane.

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Isothermal shaker bath or incubator with temperature control (±0.5 °C)

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed glass vials for drying

-

Drying oven or vacuum desiccator

-

Vortex mixer

2.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Pipette a known volume (e.g., 5 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact weight of the filtered solution.

-

Place the vial containing the filtered solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of 12-HDA (approximately 85-88°C) until all the solvent has evaporated. Alternatively, a vacuum desiccator can be used for more gentle drying.

-

Once completely dry, allow the vial to cool to room temperature in a desiccator and then weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) in mg/mL is calculated using the following formula: S = (Weight of vial with dried solute - Weight of empty vial) / Volume of filtered solution

-

2.3. Data Reporting

The solubility should be reported in mg/mL or g/100g of solvent, and the temperature at which the measurement was performed must be clearly stated. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of 12-HDA.

This guide provides foundational knowledge and practical methodologies for working with this compound. For specific applications, it is recommended to perform solubility studies under the exact conditions of the intended process.

References

Spectroscopic and Spectrometric Analysis of 12-Hydroxydodecanoic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 12-hydroxydodecanoic acid. Designed for researchers, scientists, and professionals in drug development, this document presents key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is organized into clear, structured tables, accompanied by detailed experimental protocols and a workflow diagram to facilitate understanding and replication of these essential analytical techniques.

Spectroscopic and Spectrometric Data

The following sections summarize the key quantitative data obtained from the analysis of this compound.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables present the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.64 (t) | Triplet | -CH₂-OH (C12) |

| 2.35 (t) | Triplet | -CH₂-COOH (C2) |

| 1.63 (p) | Quintet | -CH₂- (C3) |

| 1.56 (p) | Quintet | -CH₂- (C11) |

| 1.26 (br s) | Broad Singlet | -(CH₂)₈- (C4-C10) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 179.5 | -COOH (C1) |

| 63.1 | -CH₂-OH (C12) |

| 34.1 | -CH₂-COOH (C2) |

| 32.8 | -CH₂- (C11) |

| 29.6 | -(CH₂)ₙ- |

| 29.5 | -(CH₂)ₙ- |

| 29.4 | -(CH₂)ₙ- |

| 29.3 | -(CH₂)ₙ- |

| 25.7 | -(CH₂)ₙ- |

| 24.7 | -(CH₂)ₙ- |

IR spectroscopy is used to identify functional groups within a molecule based on the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Description |

| 3330 (broad) | O-H stretch (alcohol and carboxylic acid) |

| 2920, 2850 | C-H stretch (alkane) |

| 1700 | C=O stretch (carboxylic acid) |

| 1470 | C-H bend (alkane) |

| 1060 | C-O stretch (alcohol) |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The data presented here is from electron ionization (EI) mass spectrometry.[1]

Table 4: Mass Spectrometry (EI) Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 216 | < 1 | [M]⁺ (Molecular Ion) |

| 198 | ~10 | [M-H₂O]⁺ |

| 180 | ~5 | [M-2H₂O]⁺ |

| 98 | 100 | [C₆H₁₀O]⁺ (Base Peak) |

| 84 | ~80 | [C₅H₈O]⁺ |

| 69 | ~75 | [C₅H₉]⁺ |

| 55 | ~95 | [C₄H₇]⁺ |

Experimental Protocols

The following protocols provide a general methodology for obtaining the spectroscopic and spectrometric data presented above. Actual experimental conditions may vary based on the specific instrumentation and laboratory procedures.

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O, approximately 0.5-0.7 mL) in a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker or Varian) operating at a frequency of 400 MHz or higher for ¹H nuclei is used.[2]

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

-

Temperature: The sample is maintained at a constant temperature, typically 298 K.

-

Acquisition Parameters:

-

Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 12-16 ppm is used.

-

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30') is performed.

-

Acquisition Parameters:

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of approximately 200-240 ppm is used.

-

-

Processing: Similar processing steps as for ¹H NMR are applied.

-

-

Sample Preparation: A small amount of the solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.[2]

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal is collected.

-

The sample spectrum is then recorded.

-

Spectral Range: The spectrum is typically scanned from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is commonly used.

-

Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, the sample is first derivatized (e.g., silylated) to increase its volatility.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.[1]

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

12-Hydroxydodecanoic Acid as a human metabolite.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxydodecanoic acid (12-HDA) is a medium-chain hydroxy fatty acid that has been identified as an endogenous human metabolite.[1] Its formation is primarily attributed to the cytochrome P450-mediated omega-hydroxylation of dodecanoic acid (lauric acid), a common dietary saturated fatty acid. While its precise physiological roles and concentrations in various human tissues are still under active investigation, emerging evidence suggests its involvement in lipid metabolism and cellular signaling. This technical guide provides a comprehensive overview of the current knowledge on 12-HDA as a human metabolite, including its biosynthesis, metabolic fate, potential physiological significance, and analytical methodologies for its detection and quantification.

Introduction

This compound (12-HDA), also known as 12-hydroxylauric acid, is a 12-carbon saturated fatty acid hydroxylated at the omega (ω) position.[2] As a derivative of dodecanoic acid (lauric acid), a fatty acid prevalent in certain dietary sources like coconut oil, 12-HDA is formed endogenously in humans through oxidative metabolism.[2] The introduction of a hydroxyl group at the terminal methyl group significantly alters the physicochemical properties of the parent fatty acid, rendering it more polar and susceptible to further metabolic reactions. This guide aims to consolidate the existing scientific literature on 12-HDA, with a focus on its biochemistry, analytical determination, and potential biological relevance in the context of human health and disease.

Biosynthesis and Metabolism of this compound

The primary pathway for the formation of 12-HDA in humans is the omega-hydroxylation of dodecanoic acid. This reaction is catalyzed by a specific subset of cytochrome P450 (CYP) enzymes.

Biosynthesis: Omega-Hydroxylation of Dodecanoic Acid

The key enzymes responsible for the omega-hydroxylation of medium-chain fatty acids like dodecanoic acid belong to the CYP4A family, with CYP4A11 being a prominent member in human liver and kidney.[3][4] These monooxygenases introduce a hydroxyl group at the terminal carbon atom of the fatty acid chain.

The overall reaction can be summarized as follows:

Dodecanoic acid + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O

-

Enzyme: Cytochrome P450 4A11 (and other CYP4A isoforms)

-

Cofactors: NADPH-cytochrome P450 reductase, Cytochrome b5 (enhances activity)[3]

-

Location: Primarily in the endoplasmic reticulum of hepatocytes and renal cells.

The catalytic activity of CYP4A11 for lauric acid ω-hydroxylation has been studied, with reported Kₘ and kcat values varying depending on the experimental system. For recombinant human CYP4A11, Kₘ values for lauric acid have been reported in the range of 11 to 200 µM, with kcat values around 15 to 38 min⁻¹.[3]

Figure 1: Biosynthesis of this compound.

Subsequent Metabolism

Once formed, 12-HDA can undergo further oxidation. It is a known substrate for Class III alcohol dehydrogenase, also known as glutathione-dependent formaldehyde dehydrogenase (ADH5 or FDH).[4] This enzyme catalyzes the oxidation of the terminal hydroxyl group of 12-HDA to an aldehyde, which can then be further oxidized to a dicarboxylic acid, dodecanedioic acid.

The metabolic cascade can be depicted as:

This compound → 12-Oxododecanoic acid → Dodecanedioic acid

-

Enzymes: Alcohol dehydrogenase (e.g., ADH5), Aldehyde dehydrogenase

-

Significance: This pathway facilitates the conversion of a monofunctional fatty acid into a difunctional molecule, which can then be further metabolized through pathways such as peroxisomal β-oxidation.

Figure 2: Subsequent Metabolism of 12-HDA.

Quantitative Data

Despite its confirmed presence as a human metabolite, quantitative data on the physiological concentrations of 12-HDA in human tissues and biofluids are currently limited in the published literature. The Human Metabolome Database (HMDB) lists 12-HDA as "Expected but not Quantified".[2] The table below summarizes the available qualitative information.

| Biofluid/Tissue | Concentration Range | Method of Detection | Reference |

| Human Plasma/Serum | Not Quantified | Expected | HMDB[2] |

| Human Urine | Not Quantified | Expected | HMDB[2] |

| Human Liver | Not Quantified | Expected (due to high CYP4A11 expression) | [3] |

| Human Kidney | Not Quantified | Expected (due to high CYP4A11 expression) | [3] |

Further research is required to establish reference ranges for 12-HDA in healthy and diseased populations.

Physiological Role and Disease Association

The specific physiological functions of 12-HDA in humans are not yet fully elucidated. However, based on the roles of other omega-hydroxy fatty acids and the enzymes involved in its metabolism, several potential areas of significance can be inferred.

-

Lipid Metabolism and Peroxisome Proliferation: The formation of dicarboxylic acids from omega-hydroxylation is a pathway that can lead to peroxisomal β-oxidation, particularly for medium-chain fatty acids.[5][6] Peroxisome proliferators are a class of compounds that induce the proliferation of peroxisomes and the enzymes involved in fatty acid oxidation.[5][6] The induction of CYP4A enzymes is a known marker for peroxisome proliferation.[5][6]

-

Cell Signaling: Other hydroxylated fatty acids, such as hydroxyeicosatetraenoic acids (HETEs), are known to act as signaling molecules in various physiological and pathological processes, including inflammation and cell growth. While a direct signaling role for 12-HDA has not been established, it is a plausible area for future investigation.

-

Metabolic Disorders: Alterations in fatty acid oxidation pathways are central to many inherited metabolic disorders. While no specific disease has been directly linked to 12-HDA metabolism, the study of related hydroxy fatty acids may provide insights.

Experimental Protocols

The quantification of 12-HDA in biological matrices typically requires sensitive and specific analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are generalized protocols based on the analysis of similar fatty acids.

Quantification of 12-HDA in Human Plasma/Serum by GC-MS

This protocol involves extraction, derivatization to a volatile ester, and subsequent analysis by GC-MS.

5.1.1. Materials and Reagents

-

This compound standard

-

Internal standard (e.g., deuterated 12-HDA or a structurally similar odd-chain hydroxy fatty acid)

-

Solvents: Methanol, Chloroform, Hexane (HPLC grade)

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl)

5.1.2. Sample Preparation and Extraction

-

To 100 µL of plasma or serum, add the internal standard.

-

Perform a liquid-liquid extraction using a mixture of chloroform and methanol (2:1, v/v).

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic extract under a stream of nitrogen.

5.1.3. Derivatization

-

To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of hexane.

-

Cap the vial tightly and heat at 60°C for 30 minutes to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (TMS) esters.

-

Cool the sample to room temperature.

5.1.4. GC-MS Analysis

-

Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms or equivalent).

-

Injection: 1 µL of the derivatized sample in splitless mode.

-

Carrier Gas: Helium.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 280°C) to ensure separation of fatty acid derivatives.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Detection: Use selected ion monitoring (SIM) for characteristic ions of the TMS-derivatized 12-HDA and the internal standard for quantification.

Figure 3: GC-MS Workflow for 12-HDA Analysis.

Quantification of 12-HDA in Human Urine by LC-MS/MS

This protocol involves solid-phase extraction for sample clean-up and concentration, followed by sensitive detection using LC-MS/MS.

5.2.1. Materials and Reagents

-

This compound standard

-

Internal standard (e.g., stable isotope-labeled 12-HDA)

-

Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

5.2.2. Sample Preparation and SPE

-

Centrifuge the urine sample to remove particulates.

-

To 1 mL of supernatant, add the internal standard.

-

Acidify the urine sample with formic acid to a pH of ~3.

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the acidified urine sample onto the SPE cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Elute the 12-HDA and internal standard with methanol or acetonitrile.

-

Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

5.2.3. LC-MS/MS Analysis

-

Liquid Chromatograph: A UHPLC system with a C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the transition of the precursor ion ([M-H]⁻) to a specific product ion for both 12-HDA and the internal standard.

Figure 4: LC-MS/MS Workflow for 12-HDA Analysis.

Conclusion and Future Directions

This compound is an established human metabolite whose significance in health and disease is beginning to be explored. Its biosynthesis via CYP4A-mediated omega-hydroxylation and subsequent metabolism link it to important pathways of fatty acid oxidation. While robust quantitative data in human populations are still needed, the analytical frameworks for its measurement are well-established. Future research should focus on:

-

Establishing reference concentrations of 12-HDA in various human tissues and biofluids in healthy individuals and in different disease states, such as metabolic syndrome, non-alcoholic fatty liver disease, and certain cancers where alterations in lipid metabolism are implicated.

-

Elucidating the specific signaling roles of 12-HDA, if any, and identifying its potential receptors or downstream targets.

-

Investigating the diagnostic and prognostic potential of circulating 12-HDA levels as a biomarker for diseases related to altered fatty acid metabolism.

The continued investigation of 12-HDA will undoubtedly contribute to a deeper understanding of lipid metabolism and its role in human physiology and pathology.

References

- 1. Determination of ω-6 and ω-3 PUFA metabolites in human urine samples using UPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H24O3 | CID 79034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. monographs.iarc.who.int [monographs.iarc.who.int]

12-Hydroxydodecanoic Acid: A Comprehensive Technical Guide to its Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxydodecanoic acid (12-HDA), a C12 ω-hydroxy fatty acid, is a versatile bio-based monomer with significant potential across a spectrum of industrial applications. Its unique bifunctional nature, possessing both a terminal hydroxyl and a carboxyl group, allows it to serve as a fundamental building block for a variety of polymers and specialty chemicals. This technical guide provides an in-depth overview of the synthesis, polymerization, and key industrial uses of 12-HDA, with a focus on its applications in high-performance polymers, cosmetics, and lubricants. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers and professionals in leveraging the unique properties of this compound.

Introduction

This compound (12-HDA) is a saturated hydroxy fatty acid with the chemical formula HO(CH₂)₁₁COOH.[1] Traditionally sourced from petrochemical precursors, recent advancements in biotechnology have enabled its production from renewable feedstocks, positioning it as a sustainable alternative in the chemical industry.[2] Its ability to undergo self-polymerization via condensation reactions makes it an ideal monomer for the synthesis of linear polyesters, specifically poly(12-hydroxydodecanoate), a biodegradable thermoplastic with properties comparable to conventional plastics.[2] Furthermore, its amphiphilic nature lends itself to applications in surfactants, emulsifiers, and as a functional ingredient in cosmetic and personal care formulations.[3][4] This guide will explore the synthesis pathways, polymerization methodologies, and diverse industrial applications of 12-HDA, supported by relevant technical data and experimental procedures.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of 12-HDA is essential for its effective utilization in various applications.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄O₃ | [5] |

| Molecular Weight | 216.32 g/mol | [5] |

| CAS Number | 505-95-3 | [6] |

| Appearance | White to off-white powder/solid | [6] |

| Melting Point | 85-88 °C | [6] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| LogP | 2.866 (estimated) | [6] |

| pKa | 4.78 ± 0.10 (Predicted) | [6] |

Synthesis of this compound

The production of 12-HDA can be achieved through both chemical and biotechnological routes. While chemical synthesis often involves multi-step processes with harsh reaction conditions, enzymatic and whole-cell biocatalysis offer a more sustainable and highly selective alternative.

Biotechnological Synthesis

The biosynthesis of 12-HDA typically involves the ω-hydroxylation of dodecanoic acid (lauric acid) using microorganisms or isolated enzymes. Cytochrome P450 monooxygenases are particularly effective for this terminal hydroxylation.[3]

References

- 1. tainstruments.com [tainstruments.com]

- 2. infinitalab.com [infinitalab.com]

- 3. Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED [mdpi.com]

- 4. The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap [article.sapub.org]

- 5. This compound | C12H24O3 | CID 79034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 505-95-3 [chemicalbook.com]

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 12-Hydroxydodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxydodecanoic acid (12-HDA), also known as 12-hydroxylauric acid, is a naturally occurring hydroxylated fatty acid. It serves as a substrate for enzymes such as human glutathione-dependent formaldehyde dehydrogenase. Its unique bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, makes it a valuable building block in the synthesis of polymers and other specialty chemicals. As its applications in research and development expand, a thorough understanding of its safety profile, potential toxicity, and proper handling procedures is imperative for ensuring occupational safety and environmental protection.

This technical guide provides a comprehensive overview of the available data on the safety and toxicity of this compound. It includes a summary of toxicological data, detailed experimental protocols for key safety assessments, and guidance on safe handling practices.

Toxicological Profile

The available toxicological data for this compound is limited. Much of the safety information is derived from predictive models and studies on structurally related compounds.

Acute Toxicity

Quantitative data on the acute toxicity of this compound is sparse. A predicted oral LD50 value is available from computational modeling.

| Endpoint | Species | Route | Value | Reference |

| LD50 (Predicted) | Rat | Oral | 1.3311 mol/kg (~287.9 mg/kg) | [1] |

Irritation and Sensitization

A study investigating the acute dermal irritation potential of a substance containing this compound found it to be non-irritating to the skin.

| Endpoint | Species | Result | Reference |

| Acute Dermal Irritation | Rabbit | Not an irritant |

No specific studies on the eye irritation or skin sensitization potential of pure this compound were identified.

Genotoxicity

No definitive experimental results for the genotoxicity of this compound were found in the public domain. However, a computational prediction suggests it is not mutagenic in the Ames test.

| Endpoint | Test System | Result (Predicted) | Reference |

| Bacterial Reverse Mutation | S. typhimurium | Non-mutagenic |

Carcinogenicity, Reproductive, and Developmental Toxicity

There is no available data on the carcinogenic, reproductive, or developmental toxicity of this compound.

Experimental Protocols

Detailed methodologies for standard toxicological assessments are provided below. These protocols are based on internationally recognized OECD guidelines and are applicable for evaluating the safety of substances like this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Test Animals: Typically, rats are used. Animals are fasted prior to dosing.

-

Administration: The test substance is administered orally by gavage in a single dose.

-

Dose Levels: A stepwise procedure is used with a starting dose of 2000 mg/kg body weight. If no mortality is observed, no further testing is needed, and the LD50 is considered to be greater than 2000 mg/kg. If mortality occurs, testing is performed at lower fixed dose levels (300, 50, and 5 mg/kg).

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Irritation - OECD 404

This test assesses the potential of a substance to cause skin irritation.

-

Test Animals: Albino rabbits are typically used.

-

Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area of shaved skin and covered with a gauze patch and a semi-occlusive dressing for 4 hours.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

-

Evaluation: The mean scores for erythema and edema are calculated for each animal. Based on these scores, the substance is classified as irritating or non-irritating.

Acute Eye Irritation - OECD 405

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Test Animals: Albino rabbits are typically used.

-

Application: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The severity of lesions is scored.

-

Evaluation: Based on the scores, the substance is classified according to its potential to cause eye irritation or serious eye damage.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This in vitro test is used to detect gene mutations.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

-

Procedure: The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). The mixture is plated on a minimal medium lacking the specific amino acid.

-

Evaluation: If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow and form colonies. The number of revertant colonies is counted and compared to the control. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This test detects damage to chromosomes or the mitotic apparatus.

-

Test Animals: Typically mice or rats.

-

Administration: The test substance is administered to the animals, usually by oral gavage or intraperitoneal injection.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

Analysis: The erythrocytes are analyzed for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

-

Evaluation: A significant, dose-related increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates that the substance is genotoxic.

Signaling Pathways and Metabolism

This compound is a substrate for cytochrome P450 (CYP) enzymes, specifically those involved in fatty acid metabolism. The primary metabolic pathway is ω-hydroxylation.

ω-Hydroxylation of Dodecanoic Acid

The formation of this compound occurs via the ω-hydroxylation of dodecanoic acid (lauric acid). This reaction is catalyzed by cytochrome P450 enzymes of the CYP4A family, such as CYP4A11. This is a critical step in fatty acid metabolism and detoxification.

Caption: ω-Hydroxylation of dodecanoic acid by CYP4A11.

Further metabolism of this compound can occur through oxidation of the hydroxyl group to an aldehyde and then to a dicarboxylic acid by alcohol and aldehyde dehydrogenases.

Handling and Safety Precautions

Although this compound is not classified as a hazardous substance, prudent laboratory practices should always be followed.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety glasses with side shields or goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat.

-

Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Ensure adequate ventilation in the workplace.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from strong oxidizing agents.

Spills and Disposal

-

Spills: Sweep up spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Based on the available information, this compound has a low order of acute toxicity and is not considered a skin irritant. Predictive data suggests it is not genotoxic. However, a significant lack of experimental data exists for several toxicological endpoints, including eye irritation, sensitization, carcinogenicity, and reproductive toxicity. Therefore, it is essential to handle this compound with appropriate caution, utilizing standard laboratory safety procedures and personal protective equipment. Further experimental studies are warranted to provide a more complete toxicological profile of this compound. The primary metabolic pathway involves ω-hydroxylation by cytochrome P450 enzymes, a key process in fatty acid metabolism. Researchers and drug development professionals should consider this metabolic pathway when designing experiments and interpreting results.

References

The Synthesis of Omega-Hydroxy Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways of omega-hydroxy fatty acids (ω-HFAs). These molecules, characterized by a hydroxyl group at the terminal methyl carbon of their aliphatic chain, are of significant interest across the chemical, pharmaceutical, and food industries due to their versatile applications as building blocks for polymers, bioactive signaling molecules, and precursors for valuable dicarboxylic acids.[1][2] This document details the primary enzymatic routes for ω-HFA production, presents quantitative data from engineered microbial systems, outlines key experimental protocols, and provides visual representations of the core metabolic pathways.

Core Biosynthetic Pathways

The biosynthesis of ω-HFAs is primarily accomplished through two major enzymatic pathways: the cytochrome P450 monooxygenase system, prevalent in a wide range of organisms including mammals and yeasts, and the alkane hydroxylase system, notably found in bacteria.

Cytochrome P450-Mediated ω-Hydroxylation

In vertebrates, the initial and rate-limiting step of ω-oxidation is catalyzed by cytochrome P450 (CYP) enzymes located in the smooth endoplasmic reticulum of liver and kidney cells.[3][4] This pathway, while typically a minor route for fatty acid catabolism, gains importance when the primary pathway of beta-oxidation is impaired.[3][4]

The reaction sequence is as follows:

-

Hydroxylation: A fatty acid undergoes hydroxylation at the terminal (ω) carbon. This reaction is catalyzed by a mixed-function oxidase system involving a CYP enzyme (e.g., from the CYP4A or CYP4F families), molecular oxygen (O₂), and NADPH as an electron donor.[3][5] The product is an ω-hydroxy fatty acid.

-

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase, with NAD+ acting as the oxidant.[3][4]

-

Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, again using NAD+ as the oxidant.[3][4] This results in the formation of a dicarboxylic acid, which can then enter the beta-oxidation pathway.

Members of the CYP4A and CYP4F families are the primary enzymes responsible for the ω-hydroxylation of fatty acids and related molecules like prostaglandins and leukotrienes in humans.[6][7][8] For instance, CYP4A11, CYP4F2, and CYP4F3B are known to hydroxylate arachidonic acid to form 20-hydroxyeicosatetraenoic acid (20-HETE), a significant signaling molecule.[8][9]

Alkane Hydroxylase System

In certain bacteria, such as Pseudomonas putida, a multi-component alkane hydroxylase system is responsible for the terminal oxidation of alkanes and fatty acids.[10] The AlkBGT system from Pseudomonas putida GPo1 is a well-characterized example that has been successfully expressed in Escherichia coli for the production of medium-chain ω-HFAs.[10][11] This system exhibits high specificity for medium-chain fatty acids (C5-C12).[10]

The core components of this system are:

-

AlkB: The integral membrane hydroxylase that catalyzes the introduction of the hydroxyl group.

-

AlkG: A rubredoxin that transfers electrons.

-

AlkT: A rubredoxin reductase that facilitates the transfer of electrons from NADH to AlkG.

The overall reaction involves the fatty acid substrate, NADH, and molecular oxygen, yielding the corresponding ω-hydroxy fatty acid. This system has been effectively utilized in engineered E. coli for bioconversion of fatty acids to ω-HFAs.[10]

Quantitative Data from Engineered Systems

Metabolic engineering strategies in microorganisms like E. coli and Saccharomyces cerevisiae have been employed to enhance the production of ω-HFAs. These strategies often involve blocking competing pathways, such as β-oxidation, and overexpressing the necessary biosynthetic enzymes and fatty acid transporters.

| Host Organism | Engineering Strategy | Substrate | Product | Titer (mg/L) | Molar Yield (mol/mol) | Reference |

| E. coli | Overexpression of AlkBGT and FadL; deletion of fadE and fadD | Octanoic Acid | ω-Hydroxyoctanoic Acid | 275.48 | 0.63 | [10][11] |

| E. coli | Overexpression of AlkBGT and FadL; deletion of fadE and fadD | Decanoic Acid | ω-Hydroxydecanoic Acid | 309 | 0.86 | [10][11] |

| E. coli | Overexpression of AlkBGT and FadL; deletion of fadE and fadD | Dodecanoic Acid | ω-Hydroxydodecanoic Acid | 249.03 | 0.56 | [10][11] |

| S. cerevisiae | Disruption of FAA1, FAA4, POX1; expression of CYP52M1-AtCPR1 | Glucose (de novo) | ω-Hydroxy C16 & C18 FAs | 347 | Not Reported | [12] |

Experimental Protocols

Whole-Cell Bioconversion for ω-HFA Production in E. coli

This protocol is a representative method for producing ω-HFAs using engineered E. coli expressing the AlkBGT system.

a. Strain Preparation:

-

Culture the engineered E. coli strain (e.g., with deletions in fadD and fadE, and expressing AlkBGT and FadL) overnight at 37°C in Luria-Bertani (LB) medium with appropriate antibiotics.

-

Inoculate fresh Terrific Broth (TB) medium with the overnight culture to an initial OD₆₀₀ of 0.1.

-

Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.2 mM and continue incubation at a lower temperature (e.g., 25°C) for 12-16 hours.

b. Bioconversion Reaction:

-

Harvest the induced cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Resuspend the cells in the reaction buffer to a desired cell density (e.g., OD₆₀₀ of 20).

-

Add the fatty acid substrate (e.g., decanoic acid) to the cell suspension.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for 24-48 hours.

c. Product Extraction and Analysis:

-

Acidify the reaction mixture to pH 2.0 with HCl.

-

Extract the ω-HFAs with an equal volume of ethyl acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic phase and evaporate the solvent.

-

Derivatize the dried extract for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Microsomal Assay for Cytochrome P450 ω-Hydroxylase Activity

This protocol outlines a general method for assessing the ω-hydroxylase activity of cytochrome P450 enzymes in liver microsomes.

a. Microsome Preparation:

-

Homogenize fresh liver tissue in ice-cold buffer (e.g., potassium phosphate buffer with KCl and EDTA).

-

Centrifuge the homogenate at low speed (e.g., 9,000 x g) to pellet cellular debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

b. Hydroxylation Assay:

-

Prepare a reaction mixture containing microsomal protein, buffer, and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the fatty acid substrate (e.g., lauric acid or arachidonic acid).

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C with gentle shaking.

-

Stop the reaction by adding a quenching solution (e.g., a strong acid).

c. Product Analysis:

-

Extract the hydroxylated fatty acids from the reaction mixture using an organic solvent.

-

Evaporate the solvent and reconstitute the sample in a suitable mobile phase.

-

Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the formation of ω-hydroxy fatty acids.

Conclusion

The biosynthesis of omega-hydroxy fatty acids is a well-conserved metabolic process with significant potential for biotechnological applications. The cytochrome P450 and alkane hydroxylase systems represent two robust enzymatic pathways for the production of these valuable compounds. Through metabolic engineering, microbial hosts can be optimized for high-yield production of specific ω-HFAs from renewable feedstocks. The experimental protocols and data presented in this guide provide a foundation for researchers and developers to further explore and harness these biosynthetic pathways for various industrial and therapeutic purposes.

References

- 1. Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Omega oxidation - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. microbenotes.com [microbenotes.com]

- 6. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]

- 7. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 8. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli [frontiersin.org]

- 11. frontiersin.org [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Enzymatic Synthesis of 12-Hydroxydodecanoic Acid Using Cytochrome P450: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of 12-hydroxydodecanoic acid (12-HDA) utilizing cytochrome P450 (CYP) monooxygenases. 12-HDA is a valuable bifunctional molecule with applications in the synthesis of polymers, cosmetics, and pharmaceuticals. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods.

Introduction

Cytochrome P450 enzymes are a versatile class of heme-thiolate proteins known for their ability to catalyze the oxidation of a wide range of substrates, including fatty acids.[1][2] The regioselective hydroxylation of dodecanoic acid (lauric acid) at the terminal (ω) position to produce 12-HDA is a challenging chemical transformation that can be efficiently achieved using specific CYP enzymes.[3][4] This process typically involves the transfer of electrons from a redox partner, such as a reductase, and requires a cofactor like NADPH.[3][5] Engineered P450s and whole-cell biocatalytic systems have been developed to improve reaction efficiency and yield.[3][6][7]

Key Concepts and Principles

The enzymatic synthesis of 12-HDA via cytochrome P450 catalysis involves several key components and principles:

-

Cytochrome P450 Monooxygenase: The core catalyst that binds both the fatty acid substrate and molecular oxygen. The heme iron active site is responsible for the regio- and stereoselective hydroxylation.

-

Redox Partners: P450 enzymes require electrons to activate molecular oxygen. These electrons are typically transferred from NADPH via a reductase partner.[3] In some systems, a three-component system involving a reductase, a ferredoxin, and the P450 enzyme is utilized.[3] Self-sufficient P450s, such as P450 BM3, contain both the monooxygenase and reductase domains in a single polypeptide chain.[6]

-

Cofactor Regeneration: The reaction consumes NADPH, which is an expensive cofactor. In whole-cell systems, the host organism's metabolism regenerates NADPH. In in vitro systems, a secondary enzyme system, such as glucose dehydrogenase, is often employed for cofactor recycling.[7]

-